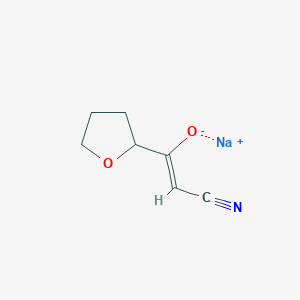

sodium (1Z)-2-cyano-1-(oxolan-2-yl)eth-1-en-1-olate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sodium (1Z)-2-cyano-1-(oxolan-2-yl)eth-1-en-1-olate, also known as sodium acrylate, is a widely used chemical compound in various industries such as pharmaceutical, cosmetics, and polymer manufacturing. It is a water-soluble salt of acrylic acid and is commonly used as a raw material for the production of superabsorbent polymers, coatings, and adhesives.

Applications De Recherche Scientifique

Organic Synthesis and Catalysis

Sodium cyanohydridoborate (NaBH3CN) demonstrates remarkable selectivity in reducing various organic functional groups. It efficiently reduces aldehydes, ketones, oximes, and enamines under specific conditions, providing a method for the synthesis of alcohols, amines, and amino acids. This reagent's utility is further enhanced by its ability to incorporate deuterium or tritium, enabling the synthesis of labeled compounds for research purposes (Borch, Bernstein, Durst, 1971).

Luminescence and Materials Science

The luminescence properties of structures built from cyano-dicyanomethylene-oxo-dihydropyrrol-olate salts with alkali metals (Na, K, and Rb) highlight their potential in optoelectronics. The luminescence spectra of these compounds in solution are influenced by the solvent's dielectric constant, whereas in the solid state, structural features significantly affect the emission maxima. This relationship between structure and luminescence property underscores the potential for developing new luminescent materials (Tafeenko et al., 2009).

Energy Storage Applications

Sodium (Na) is identified as a promising element for battery systems due to its abundance and similar chemical properties to lithium (Li). Aqueous sodium-ion batteries (ASIBs) are explored as safer alternatives to traditional nonaqueous batteries, potentially solving safety issues associated with flammable organic electrolytes. Research focuses on improving ASIBs' performance through advancements in cathodes, anodes, and electrolytes, aiming for sustainable, large-scale energy storage solutions (Bin et al., 2018).

Electrochemistry and Catalysis

Investigations into sodium periodate as a primary oxidant for water-oxidation catalysts reveal its specificity for catalysts with low overpotentials, offering insights into developing efficient catalytic systems for oxygen evolution. This study highlights the importance of selecting appropriate oxidants for catalysis, contributing to the understanding of water-oxidation mechanisms and the development of new catalysts (Parent et al., 2012).

Propriétés

IUPAC Name |

sodium;(Z)-2-cyano-1-(oxolan-2-yl)ethenolate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2.Na/c8-4-3-6(9)7-2-1-5-10-7;/h3,7,9H,1-2,5H2;/q;+1/p-1/b6-3-; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKAUZTNWMYUBKC-AQPBACSKSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=CC#N)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(OC1)/C(=C/C#N)/[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8NNaO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethoxyphenyl)-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide](/img/structure/B2765714.png)

![N-(4-ethylphenyl)-2-[8-(4-isopropylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2765726.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2765727.png)

![3-((4-Fluorophenyl)sulfonyl)-1-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2765729.png)

![2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2765731.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)-N-methylacetamide](/img/structure/B2765734.png)

![ethyl 4-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2765736.png)

![N-[4-[2-(Dimethylamino)-2-oxoethoxy]phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2765737.png)